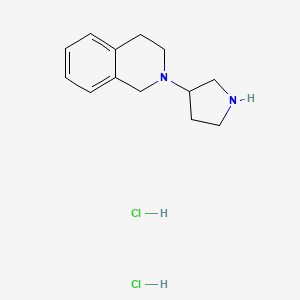2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
CAS No.: 1220017-74-2
Cat. No.: VC3399398
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1220017-74-2 |
|---|---|
| Molecular Formula | C13H20Cl2N2 |
| Molecular Weight | 275.21 g/mol |
| IUPAC Name | 2-pyrrolidin-3-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride |
| Standard InChI | InChI=1S/C13H18N2.2ClH/c1-2-4-12-10-15(8-6-11(12)3-1)13-5-7-14-9-13;;/h1-4,13-14H,5-10H2;2*1H |
| Standard InChI Key | GYKMHUVZFFXNHN-UHFFFAOYSA-N |
| SMILES | C1CNCC1N2CCC3=CC=CC=C3C2.Cl.Cl |
| Canonical SMILES | C1CNCC1N2CCC3=CC=CC=C3C2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride belongs to the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) compounds, an important subset of isoquinoline alkaloids with significant pharmacological interest. The compound features a tetrahydroisoquinoline core with a pyrrolidine substituent at the 3-position, with the entire structure existing as a dihydrochloride salt . This salt formation typically enhances water solubility and stability compared to the free base form, making it more suitable for various research applications.
The key chemical properties of this compound are summarized in Table 1.
Table 1: Chemical Properties of 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Structural Classification
The tetrahydroisoquinoline scaffold represents one of the most versatile heterocyclic systems in medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline core consists of a partially saturated bicyclic structure with a benzene ring fused to a piperidine-like ring . This structural arrangement provides multiple sites for functionalization, contributing to the diverse biological activities observed across the THIQ compound class.
In 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, the presence of a pyrrolidine ring at the 3-position distinguishes it from other THIQ derivatives and likely influences its pharmacological profile. The dihydrochloride salt formation involves protonation of the basic nitrogen atoms in both the tetrahydroisoquinoline and pyrrolidine rings, creating a more stable compound for research applications.
Biological Activity and Pharmacological Significance
Structure-Activity Relationship Considerations
The structure-activity relationship (SAR) studies of THIQ analogs provide valuable insights into how structural modifications affect biological activity. The search results indicate that the THIQ heterocyclic scaffold has attracted significant scientific attention, resulting in the development of novel analogs with potent biological activities .
For 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, several structural features may influence its biological profile:
-
The pyrrolidine substituent at the 3-position may confer unique receptor binding properties
-
The dihydrochloride salt formation affects solubility and bioavailability
-
The conformation of the tetrahydroisoquinoline core influences interaction with biological targets
These structural characteristics collectively determine the compound's potential applications in research settings focused on neurological pathways or antimicrobial activities.
These classifications indicate that the compound poses moderate hazards primarily related to irritation of skin, eyes, and respiratory tract, necessitating appropriate safety measures during handling.
Research Applications and Future Directions
Future Research Directions
The THIQ scaffold continues to generate scientific interest, with ongoing efforts to develop novel analogs with enhanced biological activities. Future research directions for 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride might include:
-
Detailed pharmacological profiling to establish specific receptor interactions
-
Modification of the core structure to enhance selectivity or potency
-
Exploration of potential therapeutic applications in neurological disorders
-
Investigation of structure-activity relationships through systematic modification
The unique structural features of this compound, particularly the combination of tetrahydroisoquinoline and pyrrolidine moieties, provide a valuable starting point for further exploration in medicinal chemistry and chemical biology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume